REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[NH:4][N:5]1[C:6](=[O:12])[NH:7][N:8]=[C:9]([CH3:11])[CH2:10]1.[CH3:15][C:16](=[O:17])[O-:18].[CH3:19][OH:20].[ClH:13].[Na+:14]>>[NH2:4][N:5]1[C:6](=[O:12])[NH:7][N:8]=[C:9]([CH3:11])[CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)NN1CC(C)=NNC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC1=NNC(=O)N(N)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |